



# Procyanidin C1 for Skin Rejuvenation: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Procyanidin C1	
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### Introduction

Procyanidin C1 (PCC1), a trimeric epicatechin flavonoid found in sources such as grape seed extract, is emerging as a potent agent in the field of skin rejuvenation.[1] Its therapeutic potential stems from its dual-action mechanism as both a senolytic and a senomorphic compound.[2] At low concentrations, PCC1 can inhibit the senescence-associated secretory phenotype (SASP), and at higher concentrations, it selectively induces apoptosis in senescent cells, thereby reducing the cellular drivers of aging.[3][4] Preclinical and clinical studies have highlighted its ability to combat skin aging by targeting senescent cells, reducing inflammation, protecting against oxidative stress, and modulating key signaling pathways involved in skin fibrosis and collagen degradation.[2][5]

This document provides a comprehensive overview of the clinical trial data, underlying mechanisms of action, and detailed experimental protocols for evaluating the efficacy of **Procyanidin C1** in skin rejuvenation research.

### **Clinical Trial Data**

A recently completed clinical trial (NCT06641869) has provided significant evidence for the efficacy of **Procyanidin C1** in skin rejuvenation.[5] The 12-week, double-blind, placebocontrolled study involved 72 female participants aged 45-65.[5][6]



### **Trial Design and Dosage**

The study evaluated the effects of a daily oral dietary supplement containing **Procyanidin C1**. [6]

Group	Treatment	Dosage	Frequency	Duration
PCC1 Group	Procyanidin C1	2.5 mg	Once Daily	12 Weeks
PCC1 Complex Group	Procyanidin C1 Complex (Cellumiva™)	5 mg	Once Daily	12 Weeks
Placebo Group	Oral Placebo Supplement	N/A	Once Daily	12 Weeks

Data sourced from ClinicalTrials.gov.[6]

### **Efficacy and Outcomes**

The primary objectives of the trial were to assess improvements in skin barrier function, wrinkle reduction, and enhancements in skin texture and radiance.[6][7] The key findings from the study are summarized below.

Outcome Measure	Method	Result	Citation
Senescent Cell Reduction	Senescence- Associated β- galactosidase (SA-β- gal) Staining	30% reduction in senescent cells within the dermis	[5]
Biological Skin Age Reversal	Skin-Specific Methylome Modeling	5.2-year reversal in biological skin age	[5]
Aesthetic Improvement	High-Resolution Skin Imaging and Standardized Wrinkle Scales	Significant improvement in skin texture, fine lines, and wrinkles	[5]



These results are from a press release by PAREMINA and Express Rx regarding the completion of the NCT06641869 clinical trial.[5]

### **Mechanisms of Action & Signaling Pathways**

**Procyanidin C1** exerts its skin rejuvenating effects through several key molecular pathways.

### **Senolytic Activity**

PCC1 selectively induces apoptosis in senescent cells, which are known to contribute to aging by secreting inflammatory SASP factors that degrade the extracellular matrix, including collagen.[3][6] This senolytic action is believed to be mediated by the promotion of reactive oxygen species (ROS) production and mitochondrial dysfunction specifically within senescent cells.[1][4]



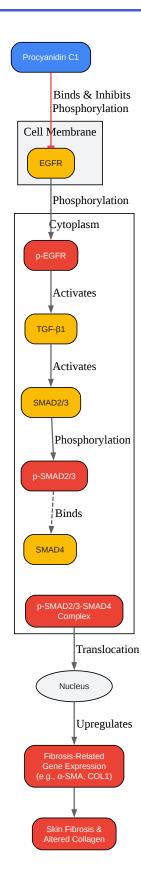
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**Procyanidin C1** Senolytic Mechanism of Action.

### Anti-Fibrotic Activity via EGFR/TGF-β/SMAD Pathway Inhibition

Preclinical studies have shown that PCC1 can ameliorate skin fibrosis. It directly binds to the Epidermal Growth Factor Receptor (EGFR), inhibiting its phosphorylation. This action subsequently suppresses the downstream Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway, which is a key regulator of collagen production and fibrosis. By inhibiting this pathway, PCC1 helps to restore a balanced collagen I/III ratio and improve collagen structure.





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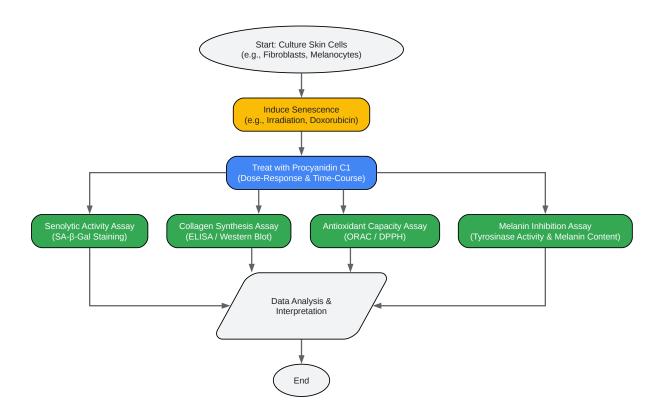
PCC1 Inhibition of the EGFR/TGF-β/SMAD Pathway.



### **Experimental Protocols**

The following protocols are foundational for the in vitro evaluation of **Procyanidin C1**'s effects on skin cells.

### **Experimental Workflow Overview**



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General workflow for evaluating Procyanidin C1.



## Protocol 1: Senolytic Activity Assessment (SA-β-Gal Staining)

This protocol determines the ability of PCC1 to selectively eliminate senescent cells.

- 1. Materials:
- Human dermal fibroblasts (HDFs)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Senescence-inducing agent (e.g., Doxorubicin or sublethal H<sub>2</sub>O<sub>2</sub>)
- Procyanidin C1 (stock solution in DMSO)
- Phosphate-Buffered Saline (PBS)
- Fixing Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
- SA-β-Gal Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl<sub>2</sub>)
- 2. Procedure:
- Cell Seeding: Plate HDFs in 6-well plates and culture until 70-80% confluent.
- Induce Senescence: Treat a subset of wells with a senescence-inducing agent (e.g., 100 nM Doxorubicin for 24 hours) followed by a recovery period in fresh media for 3-5 days. Leave a control group untreated.
- PCC1 Treatment: Treat both senescent and non-senescent (control) cells with varying concentrations of PCC1 (e.g., 10 μM, 25 μM, 50 μM, 100 μM) for 48-72 hours. Include a vehicle control (DMSO).
- Fixation: Wash cells twice with PBS and fix with Fixing Solution for 5 minutes at room temperature.



- Staining: Wash cells three times with PBS. Add 1 mL of SA-β-Gal Staining Solution to each well.
- Incubation: Incubate at 37°C (without CO<sub>2</sub>) overnight (12-16 hours) in the dark.
- Analysis: Observe cells under a light microscope. Count the number of blue-stained (senescent) cells versus the total number of cells in multiple fields of view to determine the percentage of senescent cells.

### **Protocol 2: Collagen Synthesis Assessment (ELISA)**

This protocol quantifies the effect of PCC1 on type I collagen production by fibroblasts.

- 1. Materials:
- Human dermal fibroblasts (HDFs)
- Cell culture medium (serum-free for treatment)
- Procyanidin C1
- TGF-β1 (as a positive control for collagen synthesis stimulation)
- Human Pro-Collagen I alpha 1 ELISA Kit
- Cell lysis buffer and protein assay reagent (e.g., BCA)
- 2. Procedure:
- Cell Seeding: Plate HDFs in 24-well plates and grow to confluence.
- Serum Starvation: Replace growth medium with serum-free medium for 24 hours.
- PCC1 Treatment: Treat cells with various concentrations of PCC1 (e.g., 1 μM, 5 μM, 10 μM) in serum-free medium for 48-72 hours. Include a vehicle control and a positive control (e.g., 10 ng/mL TGF-β1).
- Supernatant Collection: Collect the cell culture supernatant from each well.



- ELISA: Perform the Human Pro-Collagen I alpha 1 ELISA on the collected supernatants according to the manufacturer's instructions.
- Protein Normalization: Lyse the cells in each well and determine the total protein concentration using a BCA assay.
- Analysis: Normalize the collagen concentration measured by ELISA to the total protein content of the corresponding well.

## Protocol 3: Antioxidant Capacity Assessment (ORAC Assay)

This protocol measures the oxygen radical absorbance capacity of PCC1.

- 1. Materials:
- Procyanidin C1
- Trolox (antioxidant standard)
- Fluorescein (fluorescent probe)
- AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride, a free radical initiator)
- Phosphate buffer (75 mM, pH 7.4)
- 96-well black microplate
- Fluorescence microplate reader
- 2. Procedure:
- Prepare Reagents: Prepare Trolox standards (6.25-100 μM), PCC1 samples at various concentrations, a 70 nM fluorescein solution, and a 12 mM AAPH solution, all in phosphate buffer.
- Plate Setup: In a 96-well black plate, add 20  $\mu$ L of either Trolox standard, PCC1 sample, or phosphate buffer (blank).



- Add Fluorescein: Add 120 μL of the fluorescein solution to all wells.
- Incubation: Incubate the plate for 15 minutes at 37°C.
- Initiate Reaction: Add 60 μL of the AAPH solution to all wells to start the reaction.
- Fluorescence Reading: Immediately place the plate in a fluorescence reader (Excitation: 485 nm, Emission: 520 nm) pre-set to 37°C. Record fluorescence every minute for at least 80 minutes.
- Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample.
   Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC. Plot a standard curve of Net AUC versus Trolox concentration. Determine the ORAC value of PCC1 in Trolox Equivalents (TE).

### **Protocol 4: Melanin Inhibition Assessment**

This protocol evaluates the effect of PCC1 on melanogenesis in B16F10 melanoma cells.

- 1. Materials:
- B16F10 mouse melanoma cells
- Cell culture medium (DMEM with 10% FBS)
- α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis
- Procyanidin C1
- Kojic acid (positive control inhibitor)
- Lysis Buffer (1N NaOH with 10% DMSO)
- 96-well clear, flat-bottom microplate
- Spectrophotometer
- 2. Procedure:



- Cell Seeding: Plate B16F10 cells in a 24-well plate at a density of 5 x 10<sup>4</sup> cells/well and allow them to attach for 24 hours.
- PCC1 Treatment: Treat the cells with various concentrations of PCC1 (e.g., 10-100  $\mu$ g/mL) and  $\alpha$ -MSH (e.g., 100 nM) for 72 hours. Include wells with  $\alpha$ -MSH alone, a vehicle control, and a positive control (Kojic acid).
- Cell Lysis: After incubation, wash the cells with PBS. Add 150 μL of Lysis Buffer to each well and incubate at 80°C for 1 hour to dissolve the melanin.
- Quantification: Transfer the lysates to a 96-well plate and measure the absorbance at 475 nm using a microplate reader.
- Analysis: The absorbance is directly proportional to the melanin content. Calculate the
  percentage of melanin inhibition compared to the α-MSH-treated control. A parallel plate
  should be run to assess cell viability (e.g., MTT assay) to ensure the observed effects are not
  due to cytotoxicity.

### Conclusion

**Procyanidin C1** demonstrates significant potential as a therapeutic agent for skin rejuvenation, supported by both clinical and preclinical evidence. Its targeted action on senescent cells and its ability to modulate key signaling pathways in skin fibrosis present a novel approach to antiaging skincare. The protocols outlined in this document provide a robust framework for researchers and drug development professionals to further investigate and harness the benefits of **Procyanidin C1**. Further research should focus on elucidating more detailed quantitative outcomes from clinical trials and optimizing formulations for enhanced bioavailability and efficacy.

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